molecular formula C16H13N3O B5525404 1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone CAS No. 469880-57-7

1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone

Cat. No.: B5525404
CAS No.: 469880-57-7
M. Wt: 263.29 g/mol
InChI Key: LULWRIGCPOCYJI-UHFFFAOYSA-N
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Description

1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone is a complex organic compound that features an isoindole moiety Isoindole derivatives are known for their significant biological activities and are often used in medicinal chemistry

Scientific Research Applications

1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoindoline derivatives can vary greatly depending on their specific structure and the context in which they are used. Some isoindoline derivatives are used as drugs, where their mechanism of action would depend on the specific biological targets they interact with .

Future Directions

Isoindoline derivatives are a rich field for future research, with potential applications in pharmaceuticals and other areas . The development of new synthetic methods could enable the creation of novel isoindoline derivatives with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone typically involves the condensation of an aromatic amine with an isoindole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-[4-[(3-aminoisoindol-1-ylidene)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-10(20)11-6-8-12(9-7-11)18-16-14-5-3-2-4-13(14)15(17)19-16/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWRIGCPOCYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194795
Record name 1-[4-[(3-Amino-1H-isoindol-1-ylidene)amino]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469880-57-7
Record name 1-[4-[(3-Amino-1H-isoindol-1-ylidene)amino]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469880-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(3-Amino-1H-isoindol-1-ylidene)amino]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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